Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The quinazoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds with a quinazoline core have shown promise in treating diseases such as cancer and bacterial infections. Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate and its derivatives are being explored for their potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics.
Phenyl-substituted quinazolines: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to the presence of the sulfanyl group, which can undergo specific chemical transformations not possible with other quinazoline derivatives
Properties
IUPAC Name |
methyl 4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMGBQNWQGFRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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